molecular formula C11H18N2 B13425265 N-Methyl Nicotine

N-Methyl Nicotine

Cat. No.: B13425265
M. Wt: 178.27 g/mol
InChI Key: KDTKPIFQMSBEQC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl Nicotine is a derivative of nicotine, a naturally occurring alkaloid found in the nightshade family of plants, predominantly in tobacco. This compound is structurally similar to nicotine but features an additional methyl group attached to the nitrogen atom in the pyrrolidine ring. This modification can significantly alter its pharmacological properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl Nicotine typically involves the methylation of nicotine. One common method is the reaction of nicotine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. This approach can be optimized for higher yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Methyl Nicotine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Scientific Research Applications

N-Methyl Nicotine has several applications in scientific research:

Mechanism of Action

N-Methyl Nicotine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are found in the central and peripheral nervous systems and play a crucial role in neurotransmission. This compound binds to these receptors, mimicking the action of acetylcholine, leading to the activation of the receptors. This activation results in the release of various neurotransmitters, including dopamine, which is associated with the compound’s stimulant and rewarding effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl Nicotine is unique due to its specific structural modification, which alters its interaction with nicotinic receptors. This modification can lead to differences in its pharmacokinetics and pharmacodynamics compared to nicotine and other derivatives. For example, this compound may have a different binding affinity for various nAChR subtypes, potentially leading to distinct biological effects .

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

1-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]-2H-pyridine

InChI

InChI=1S/C11H18N2/c1-12-7-3-5-10(9-12)11-6-4-8-13(11)2/h3,5,7,11H,4,6,8-9H2,1-2H3/t11-/m0/s1

InChI Key

KDTKPIFQMSBEQC-NSHDSACASA-N

Isomeric SMILES

CN1CCC[C@H]1C2=CC=CN(C2)C

Canonical SMILES

CN1CCCC1C2=CC=CN(C2)C

Origin of Product

United States

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